N-(4-Bromophenyl)-4-phenylbutanamide
Description
N-(4-Bromophenyl)-4-phenylbutanamide (CAS: 300727-34-8) is an aryl amide derivative with the molecular formula C₁₆H₁₆BrNO and a molecular weight of 318.21 g/mol. Structurally, it consists of a butanamide backbone substituted with a phenyl group at the 4-position and a 4-bromophenyl moiety at the terminal nitrogen (Figure 1). Its synthesis typically involves amidation reactions between 4-phenylbutanoyl chloride and 4-bromoaniline under basic conditions .
Properties
Molecular Formula |
C16H16BrNO |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C16H16BrNO/c17-14-9-11-15(12-10-14)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19) |
InChI Key |
PFYALFMAGZUDDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 4-bromophenyl group is a common motif, enhancing electron-withdrawing effects and influencing intermolecular interactions (e.g., halogen bonding) .
- Replacing the phenylbutanamide chain with a furan ring (as in N-(4-bromophenyl)furan-2-carboxamide) introduces heterocyclic π-conjugation, which may enhance antibacterial activity .
Traditional Amidation
This compound is synthesized via nucleophilic acyl substitution between 4-phenylbutanoyl chloride and 4-bromoaniline in the presence of a base (e.g., triethylamine) . Similar methods are used for analogues like N-(4-bromophenyl)furan-2-carboxamide (94% yield under mild conditions) .
Suzuki-Miyaura Cross-Coupling
Functionalized derivatives of N-(4-bromophenyl)furan-2-carboxamide were synthesized via Suzuki coupling with aryl boronic acids, yielding 32–83% of products. Electron-donating groups on boronic acids improved yields .
Antibacterial Efficacy
N-(4-Bromophenyl)furan-2-carboxamide exhibits potent activity against drug-resistant pathogens, including A. baumannii (NDM-positive strains) and MRSA, with MIC values lower than commercial antibiotics like ciprofloxacin . Molecular docking studies confirm stable interactions with bacterial efflux pump targets (e.g., 4EXS protein) .
Comparison :
- No antibacterial data is reported for this compound in the provided evidence, suggesting a research gap.
- The α,β-unsaturated enamide (2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide may exhibit enhanced reactivity due to conjugation, but biological studies are lacking .
Physicochemical Properties
Notes:
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